molecular formula C10H9N3S B14118269 5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Katalognummer: B14118269
Molekulargewicht: 203.27 g/mol
InChI-Schlüssel: ALHGVKAIXXQXJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylethylamine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(2-Phenylethenyl)indolines
  • 5-(2-Phenylethenyl)indoles
  • Trans-9-(2-Phenylethenyl)anthracene

Uniqueness

5-(2-Phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione stands out due to its triazole ring, which imparts unique stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring robust chemical properties .

Eigenschaften

Molekularformel

C10H9N3S

Molekulargewicht

203.27 g/mol

IUPAC-Name

5-(2-phenylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C10H9N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)

InChI-Schlüssel

ALHGVKAIXXQXJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=NC(=S)NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.